

4-(3-Bromophenyl)piperidine hydrochloride

chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Bromophenyl)piperidine hydrochloride

Cat. No.: B1521646

[Get Quote](#)

An In-depth Technical Guide to **4-(3-Bromophenyl)piperidine Hydrochloride**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.^[1] This six-membered nitrogenous heterocycle, when substituted with an aryl group at the 4-position, offers a unique three-dimensional conformation that facilitates precise interactions with biological targets.^{[1][2]} Its derivatives are integral to drugs targeting the central nervous system, and they exhibit activities ranging from analgesic to antipsychotic.^{[3][4]}

Within this important class of molecules, **4-(3-Bromophenyl)piperidine hydrochloride** (CAS No: 1159825-25-8) serves as a particularly valuable intermediate and building block for drug discovery professionals.^{[5][6]} The presence of a bromine atom on the phenyl ring provides a versatile chemical handle for further elaboration through various cross-coupling reactions.^[7] This allows for the systematic exploration of chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, analytical validation, and strategic applications of **4-(3-Bromophenyl)piperidine hydrochloride** for researchers and scientists in the field of drug development.

Chemical and Physical Properties

4-(3-Bromophenyl)piperidine hydrochloride is a solid material at room temperature. Its fundamental properties are summarized below, providing essential information for handling, storage, and experimental design.[5][8][9]

Property	Value	Source
IUPAC Name	4-(3-bromophenyl)piperidine;hydrochloride	[5]
CAS Number	1159825-25-8	[5][8]
Molecular Formula	C ₁₁ H ₁₅ BrClN	[5][8]
Molecular Weight	276.60 g/mol	[5][8]
Canonical SMILES	C1CNCCC1C2=CC(=CC=C2)Br.Cl	[5][9]
InChIKey	ASSSYFRUQWDFMT-UHFFFAOYSA-N	[5]
Storage	Inert atmosphere, room temperature	[9]

Chemical Structure:

Figure 1: 2D structure of **4-(3-Bromophenyl)piperidine hydrochloride**.

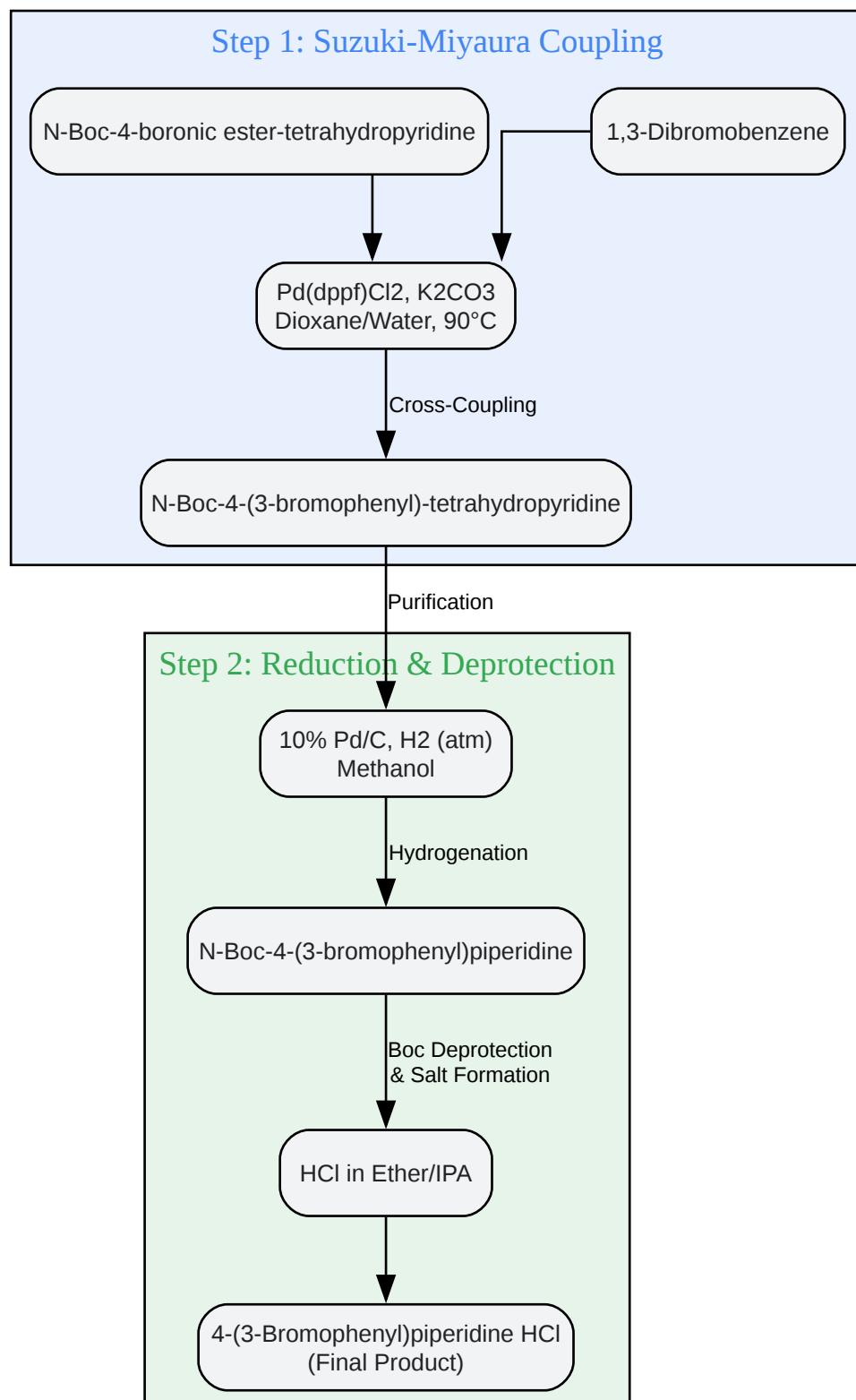
Synthesis and Mechanistic Rationale

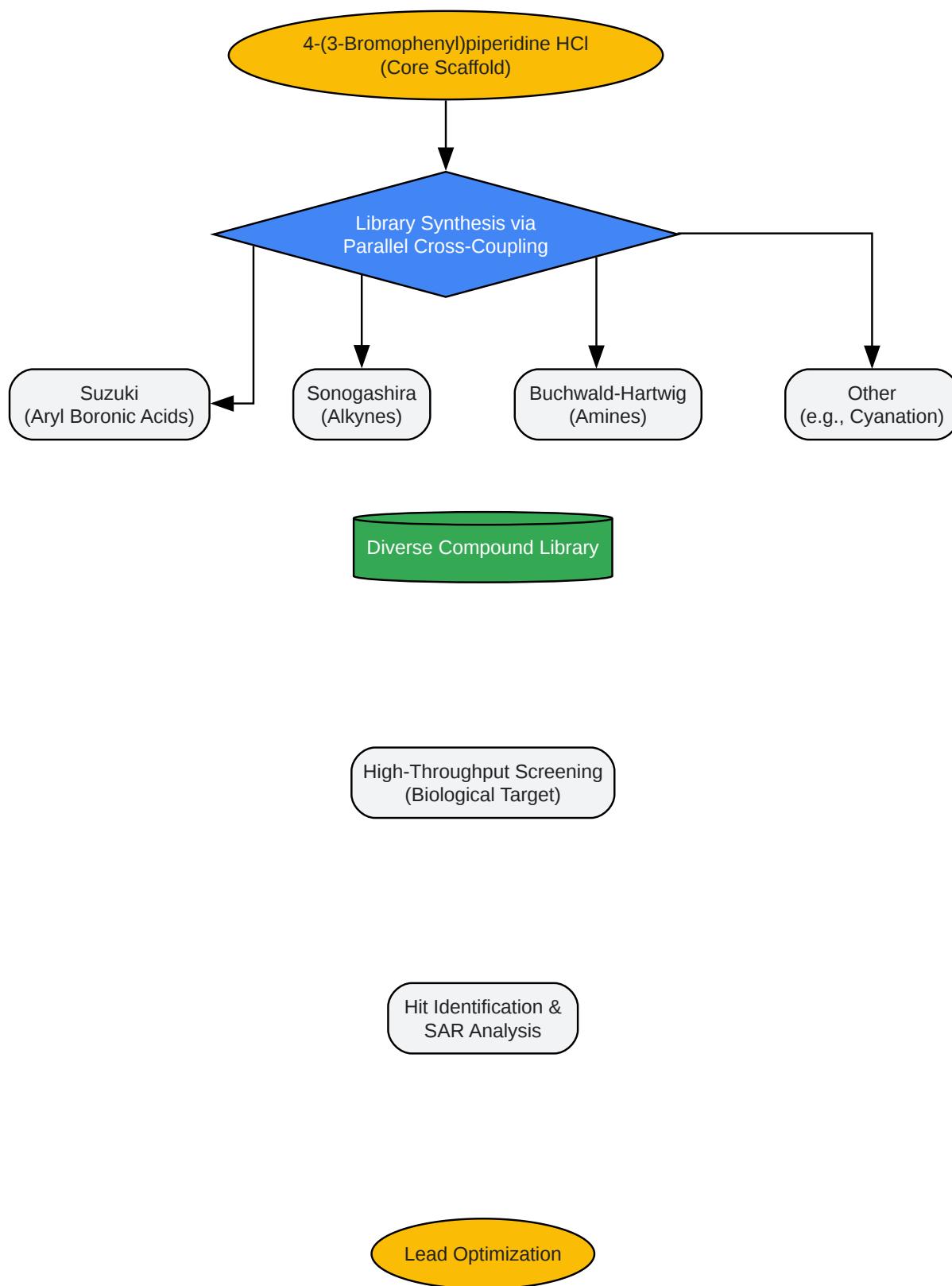
The synthesis of 4-arylpiperidines can be achieved through several robust methods, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile.[10][11] A common and effective strategy involves the coupling of a piperidine-derived organometallic reagent with an aryl halide. The following protocol outlines a representative synthesis, emphasizing the rationale behind the procedural choices.

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol involves a two-step process: 1) Palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine with 1,3-dibromobenzene, followed by 2) Hydrogenation of the double bond and removal of the Boc protecting group with acidic workup to yield the final hydrochloride salt.

Step 1: Suzuki-Miyaura Cross-Coupling


- **Reactor Setup:** To a dry, three-necked flask under an inert nitrogen atmosphere, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq), 1,3-dibromobenzene (1.2 eq), and a suitable palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 eq).
- **Solvent and Base Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as potassium carbonate (K_2CO_3) (3.0 eq).
 - **Causality:** The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The dppf ligand provides stability and promotes the desired reductive elimination step. The aqueous base is crucial for the transmetalation step, activating the boronic ester.
- **Reaction:** Heat the mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.


Step 2: Hydrogenation, Deprotection, and Salt Formation

- **Hydrogenation:** Dissolve the purified intermediate from Step 1 in methanol. Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
- **Reaction Conditions:** Place the reaction vessel under a hydrogen atmosphere (typically 50-100 psi) and stir at room temperature for 12-24 hours.[\[12\]](#)

- Causality: The heterogeneous Pd/C catalyst facilitates the reduction of the tetrahydropyridine double bond to the fully saturated piperidine ring.
- Filtration and Deprotection: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.[\[12\]](#) Concentrate the filtrate. To the resulting oil, add a solution of hydrochloric acid in diethyl ether or isopropanol.
- Isolation: Stir the mixture, which should result in the precipitation of the **4-(3-Bromophenyl)piperidine hydrochloride** salt. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. tandfonline.com [tandfonline.com]
- 4. ijnrd.org [ijnrd.org]
- 5. 4-(3-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arctomsci.com [arctomsci.com]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [4-(3-Bromophenyl)piperidine hydrochloride chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521646#4-3-bromophenyl-piperidine-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com